(5-Nitrofuran-3-yl)methylene diacetate

Description

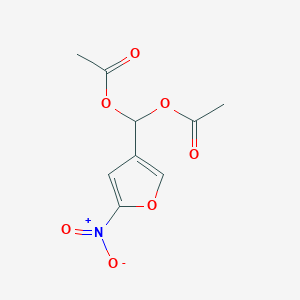

(5-Nitrofuran-2-yl)methylene diacetate (CAS: 92-55-7) is a nitrofuran derivative with the molecular formula C₉H₉NO₇ and a molecular weight of 243.17 g/mol . Structurally, it consists of a 5-nitro-substituted furan ring linked to a methylene group bearing two acetate moieties. This compound is widely recognized as a pharmacopeial reference standard (e.g., USP Nitrofurfural Diacetate RS) for quality control in pharmaceutical analysis . Synonyms include 5-nitro-2-furaldehyde diacetate, nitrofurfural diacetate, and [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate .

Properties

CAS No. |

859445-34-4 |

|---|---|

Molecular Formula |

C9H9NO7 |

Molecular Weight |

243.17 g/mol |

IUPAC Name |

[acetyloxy-(5-nitrofuran-3-yl)methyl] acetate |

InChI |

InChI=1S/C9H9NO7/c1-5(11)16-9(17-6(2)12)7-3-8(10(13)14)15-4-7/h3-4,9H,1-2H3 |

InChI Key |

KBBDSHFKRKOQQK-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C1=COC(=C1)[N+](=O)[O-])OC(=O)C |

Canonical SMILES |

CC(=O)OC(C1=COC(=C1)[N+](=O)[O-])OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| (5-Nitrofuran-2-yl)methylene diacetate | C₉H₉NO₇ | 243.17 | Nitrofuran, diacetate | Pharmaceutical standard, precursor |

| Methylene diacetate | C₅H₈O₄ | 132.11 | Diacetate, methylene bridge | Solvent, formaldehyde precursor |

| Nitrofurantoin | C₁₀H₁₅N₄O₅ | 278.18 | Nitrofuran, hydantoin ring | Antibiotic (UTIs) |

| Nifursol | C₁₃H₁₆N₄O₆ | 324.29 | Nitrofuran, salicylic hydrazide | Antiparasitic (poultry) |

| Benzylidene diacetate | C₁₁H₁₂O₄ | 208.21 | Benzyl, diacetate | Organic intermediate |

Key Observations :

- The nitrofuran core in (5-Nitrofuran-2-yl)methylene diacetate distinguishes it from non-nitrated analogues like methylene diacetate. The nitro group enhances electron-withdrawing effects, influencing reactivity and stability .

- Compared to Nitrofurantoin and Nifursol , the diacetate lacks a hydantoin or hydrazide moiety, limiting direct antimicrobial activity but making it a critical synthetic precursor .

Hydrolysis and Stability

Hydrolysis behavior varies significantly among diacetates due to electronic and steric factors:

Inference: The nitro group in (5-Nitrofuran-2-yl)methylene diacetate likely stabilizes the compound against hydrolysis compared to aliphatic diacetates. This is attributed to reduced electron density at the methylene carbon, hindering nucleophilic attack .

Spectroscopic Properties

Infrared (IR) Spectroscopy :

¹H-NMR Data :

Pharmacopeial Relevance

(5-Nitrofuran-2-yl)methylene diacetate is listed in the USP Reference Standards alongside Nitrofurantoin and Nitrofurazone, underscoring its role in ensuring drug purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.